molecular formula C13H8N2O2 B040904 (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile CAS No. 122520-73-4

(4-(1-Carboxyethen-2-yl)benzylidene)malononitrile

Cat. No. B040904
M. Wt: 224.21 g/mol
InChI Key: FYUKHNUSVGJQFX-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(1-Carboxyethen-2-yl)benzylidene)malononitrile, also known as Cbz-Mal, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, materials science, and molecular electronics.

Scientific Research Applications

(4-(1-Carboxyethen-2-yl)benzylidene)malononitrile has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, it has been shown to have anti-cancer properties and could be used in the development of new cancer treatments. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples. Additionally, (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile has been studied for its use in organic electronics, as it has been shown to exhibit good electron-transporting properties.

Mechanism Of Action

The mechanism of action of (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile is not fully understood, but it is thought to be related to its ability to form adducts with biomolecules such as proteins and DNA. This leads to changes in the structure and function of these molecules, which can result in cell death or other biological effects.

Biochemical And Physiological Effects

Studies have shown that (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile has cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile has been shown to have antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of using (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile in lab experiments is its high purity and yield, which makes it a reliable and efficient compound to work with. Additionally, its fluorescent properties make it a useful tool for detecting metal ions in biological samples. However, one limitation of (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile is its potential toxicity, which could be a concern when working with it in lab experiments.

Future Directions

There are several potential future directions for research on (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile. One area of interest is its use in developing new cancer treatments, as it has shown promising results in inducing apoptosis in cancer cells. Additionally, further studies could investigate its use as a fluorescent probe for detecting metal ions in biological samples. Finally, research could also focus on optimizing the synthesis method for (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile to improve its yield and purity.

Synthesis Methods

The synthesis of (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile involves a reaction between benzaldehyde and malononitrile in the presence of an acid catalyst. The resulting compound is then treated with ethyl chloroformate to obtain the final product. This method has been reported to have a high yield and purity, making it a reliable and efficient way to produce (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile.

properties

CAS RN

122520-73-4

Product Name

(4-(1-Carboxyethen-2-yl)benzylidene)malononitrile

Molecular Formula

C13H8N2O2

Molecular Weight

224.21 g/mol

IUPAC Name

(E)-3-[4-(2,2-dicyanoethenyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C13H8N2O2/c14-8-12(9-15)7-11-3-1-10(2-4-11)5-6-13(16)17/h1-7H,(H,16,17)/b6-5+

InChI Key

FYUKHNUSVGJQFX-AATRIKPKSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)C=C(C#N)C#N

SMILES

C1=CC(=CC=C1C=CC(=O)O)C=C(C#N)C#N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C=C(C#N)C#N

synonyms

((4-(1-carboxyethen-2-yl)phenyl)methylene)propanedinitrile
(4-(1-carboxyethen-2-yl)benzylidene)malononitrile
CINNBZMEPRCN2
tyrphostin 11

Origin of Product

United States

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